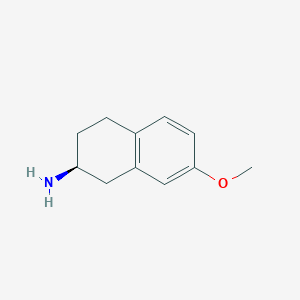

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNWWLWFCCREO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@@H](C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451655 | |

| Record name | (2S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121216-42-0 | |

| Record name | (S)-(-)-2-Amino-7-methoxytetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121216-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

[1][2]

Executive Summary & Chemical Identity

((S)-7-MAT) is a chiral aminotetralin derivative serving as a "privileged scaffold" in medicinal chemistry. It is the direct synthetic precursor to 7-OH-DPAT (7-Hydroxy-N,N-dipropyl-2-aminotetralin), a gold-standard reference ligand for the Dopamine D3 receptor. Unlike its 5-methoxy isomer (used in Rotigotine synthesis), the 7-methoxy substitution pattern directs selectivity towards D3 over D2 receptors, making it indispensable for neuropsychiatric drug discovery.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | (2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |

| CAS Number | 121216-42-0 (Free Base) / 177017-69-5 (HCl Salt) |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.25 g/mol (Free Base) |

| Chirality | (S)-Enantiomer |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Solubility | High in MeOH, DMSO; Low in Hexanes, Et₂O (Free Base) |

| pKa | ~10.2 (Amine conjugate acid) |

Synthetic Routes & Process Chemistry

The synthesis of enantiopure (S)-7-MAT presents a classic challenge in process chemistry: achieving high enantiomeric excess (ee) while maintaining yield. While asymmetric hydrogenation is possible, optical resolution remains the industrial standard due to the low cost of the starting material, 7-methoxy-2-tetralone.

Core Synthesis Workflow

The synthesis proceeds in two distinct phases:

-

Reductive Amination: Conversion of the ketone to the racemic amine.

-

Optical Resolution: Separation of the (S)-enantiomer using a chiral acid.

Phase 1: Reductive Amination

-

Reagents: 7-Methoxy-2-tetralone, Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Mechanism: Formation of the imine intermediate followed by in-situ hydride reduction.

-

Critical Control Point: Moisture control is essential to prevent hydrolysis of the imine back to the ketone.

Phase 2: Classical Resolution

-

Resolving Agent: (S)-(+)-Mandelic Acid.

-

Principle: Formation of diastereomeric salts.[1][2] The (S)-amine/(S)-acid salt typically crystallizes out of ethanol/methanol mixtures, leaving the (R)-amine in the mother liquor.

-

Alternative: Dibenzoyl-L-tartaric acid is a higher-cost alternative often yielding sharper separation if Mandelic acid fails.

Visualization of Synthetic Pathway

Figure 1: Step-wise synthesis and resolution workflow for isolating the (S)-enantiomer.

Experimental Protocol: Optical Resolution

Note: This protocol describes the resolution of the racemic amine. Ensure all safety protocols for handling amines and solvents are followed.

Objective: Isolation of (S)-7-Methoxy-2-aminotetralin from racemic mixture.

-

Preparation: Dissolve 10.0 g (56.4 mmol) of racemic 7-methoxy-2-aminotetralin in 50 mL of absolute ethanol.

-

Acid Addition: In a separate flask, dissolve 8.58 g (56.4 mmol) of (S)-(+)-Mandelic acid in 30 mL of warm ethanol.

-

Mixing: Slowly add the acid solution to the amine solution with vigorous stirring. The solution may warm slightly (exothermic salt formation).

-

Crystallization: Heat the mixture to reflux until clear, then allow it to cool slowly to room temperature over 4 hours. Let stand at 4°C overnight.

-

Filtration: Filter the white crystalline precipitate. This is the crude (S)-amine-(S)-mandelate salt.

-

Recrystallization: Recrystallize the salt from boiling ethanol (approx. 1:5 w/v) 2–3 times until the melting point is constant.

-

Free Basing: Suspend the purified salt in water, basify with 2M NaOH to pH >12, and extract with Dichloromethane (DCM). Dry organic layer (

) and concentrate to yield the chiral free base.

Pharmacological Utility: The 7-OH-DPAT Pathway

The primary utility of (S)-7-MAT is as the scaffold for 7-OH-DPAT , a selective D3 receptor agonist used to study addiction and Parkinson's disease.

Mechanism of Derivatization

-

N-Alkylation: The primary amine is alkylated using propyl bromide or propionaldehyde (reductive alkylation) to form the tertiary amine.

-

Ether Cleavage (Demethylation): The methoxy group is robust; it requires strong Lewis acids (typically

in DCM) or strong mineral acids (48% HBr reflux) to reveal the phenolic hydroxyl group.-

Note: Demethylation is usually the final step to avoid oxidation of the sensitive phenol during alkylation.

-

Figure 2: Derivatization pathway from the methoxy-amine precursor to the active phenolic drug candidate.

Analytical Controls & Quality Assurance

Enantiomeric Purity (Chiral HPLC)

To validate the success of the resolution, Chiral HPLC is mandatory.

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV @ 280 nm.

-

Acceptance Criteria: >99.0% ee for biological assays.

Specific Rotation[6]

-

Typical Value:

to -

Note: The sign of rotation is critical.[3] For 2-aminotetralins, the (S)-enantiomer is typically levorotatory (-).

References

-

Synthesis & Properties: Pharmaffiliates. (2024). "(S)-7-Methoxy-2-aminotetralin Product Monograph."

-

Pharmacological Application (7-OH-DPAT): Lévesque, D., et al. (1992). "A highly potent and selective agonist for dopamine D3 receptors." Proc. Natl. Acad. Sci. USA.

-

Resolution Methodology: ChemicalBook. (2024). "Dibenzoyl-L-Tartaric Acid Applications in Chiral Resolution."

-

Structural Data: PubChem. (2025).[4] "7-Methoxy-2-aminotetralin Compound Summary." [5]

-

D3 Receptor Binding: NIH PubMed. (1994). "Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen."

Sources

- 1. WO2007088073A1 - Zopiclone resolution using l-tartaric acid - Google Patents [patents.google.com]

- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 3. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 4. (S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Solubility of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a key chiral intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological disorders. Its structural motif is found in a range of bioactive compounds, making it a valuable building block in medicinal chemistry.[1][2] The hydrochloride salt form is often utilized to enhance stability and aqueous solubility, crucial attributes for bioavailability and formulation development.[3][4]

A thorough understanding of the solubility of this compound is paramount for researchers and drug development professionals. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in early-stage drug discovery, often leading to erratic absorption and suboptimal therapeutic efficacy.[5]

This technical guide provides a comprehensive overview of the solubility of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. It is designed to equip researchers with the foundational knowledge and practical methodologies to accurately determine and understand the solubility characteristics of this important pharmaceutical intermediate.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is the foundation for any solubility investigation. Below is a summary of the key properties of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its hydrochloride salt, compiled from various sources.

| Property | Value | Source |

| Chemical Name | (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | [1] |

| Synonyms | (S)-7-Methoxy-2-aminotetralin hydrochloride | [1] |

| CAS Number | 121216-42-0 (for the free amine) | [1] |

| Molecular Formula | C₁₁H₁₆ClNO | [1] |

| Molecular Weight | 213.7 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | Not explicitly available for the hydrochloride salt. | |

| pKa | Not explicitly available. As an amine hydrochloride, it is the salt of a weak base and a strong acid. | |

| LogP (calculated) | Not explicitly available for the hydrochloride salt. |

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. It is a robust and reliable technique that allows for the system to reach true thermodynamic equilibrium, providing a definitive solubility value. The extended incubation period ensures that the dissolution process is complete and not kinetically limited. The subsequent quantification by a sensitive and specific analytical method like High-Performance Liquid Chromatography with UV detection (HPLC-UV) ensures accurate measurement of the dissolved analyte, free from interference from potential impurities or degradants.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride into separate glass vials for each solvent to be tested (e.g., water, 0.1 N HCl, ethanol, methanol, DMSO). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration does not change between the time points).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered sample with the mobile phase used for the HPLC analysis to bring the concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC-UV:

-

Analyze the diluted samples using a validated HPLC-UV method (a detailed method is provided in a subsequent section).

-

Prepare a series of standard solutions of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride of known concentrations.

-

Construct a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

-

Determine the concentration of the diluted samples by interpolating their peak areas on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Factors Influencing Solubility

The solubility of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is not a fixed value but is influenced by several factors. Understanding these factors is crucial for controlling and predicting its behavior in different environments.

Caption: Key factors influencing the solubility of the compound.

-

pH: As the hydrochloride salt of a primary amine, the solubility of this compound is highly dependent on the pH of the aqueous medium. In acidic to neutral pH, the amine group will be protonated, enhancing its interaction with water and thus increasing its solubility. As the pH becomes more basic, the amine will be deprotonated to its free base form, which is less polar and therefore expected to have lower aqueous solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, conducting solubility studies at physiologically relevant temperatures (e.g., 37 °C) is important for predicting in vivo behavior.

-

Polymorphism: The crystalline form of the solid material can significantly impact its solubility. Different polymorphs have different crystal lattice energies, and a less stable, higher-energy polymorph will generally exhibit higher solubility than a more stable, lower-energy form. It is therefore important to characterize the solid form of the material used in solubility studies.

Analytical Method: Quantification by HPLC-UV

A robust and validated analytical method is essential for the accurate quantification of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride in solubility studies. A reverse-phase HPLC method with UV detection is a suitable and widely used technique for this purpose.

HPLC-UV Method Protocol

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time. A starting point could be a 70:30 (v/v) mixture of aqueous buffer and organic solvent.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the compound. Aromatic amines typically have strong absorbance in the UV region, around 220-280 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Stock Standard Solution: Accurately weigh a known amount of the reference standard of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the solubility samples.

-

Sample Preparation: As described in the shake-flask protocol, dilute the filtered supernatant from the solubility experiment with the mobile phase to fall within the concentration range of the working standards.

-

-

Method Validation:

-

The analytical method should be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

-

Conclusion

References

-

Haimovici, L., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals, 14(5), 443. [Link]

-

Pharmaffiliates. (S)-7-Methoxy-2-aminotetralin. [Link]

-

ResearchGate. Solubility of Imidacloprid in Different Solvents. [Link]

-

PubMed. Synthesis and antifungal activities of novel 2-aminotetralin derivatives. [Link]

-

ACS Publications. Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound: Unraveling Mechanistic Details and Diastereomer-Specific In-Depth NMR Investigations. [Link]

-

PubChem. 2-Aminotetralin hydrochloride, (+-)-. [Link]

-

PubMed. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]

-

National Center for Biotechnology Information. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. [Link]

-

PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. [Link]

-

U.S. Food and Drug Administration. Q3C — Tables and List Guidance for Industry. [Link]

-

ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

-

LookChem. 2-AMINO-7-METHOXYTETRALIN HCL. [Link]

-

PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

-

MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

-

PubChem. 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. [Link]

-

PubMed. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. [Link]

-

ACS Publications. Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound: Unraveling Mechanistic Details and Diastereomer. [Link]

-

MySkinRecipes. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. [Link]

-

Wikipedia. 8-OH-DPAT. [Link]

Sources

role of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in neuroscience

[1]

Executive Summary

(S)-7-MAT is a rigid, chiral bicyclic amine. In neuroscience and medicinal chemistry, it functions primarily as:

-

Stereochemical Probe : It delineates the spatial constraints of the Orthosteric Binding Site (OBS) of Dopamine D2/D3 receptors. Unlike its (R)-counterpart, (S)-7-MAT (and its N-alkylated derivatives) exhibits significantly reduced affinity for D2-like receptors, validating the "trans-rotamer" binding model of dopamine.

-

Synthetic Intermediate : A precursor for (S)-7-OH-DPAT and hybrid ligands targeting Sigma (

) receptors or monoamine transporters (SERT/NET). -

Pharmacophore Template : Used to map the "accessory binding pockets" in GPCRs where the orientation of the 7-methoxy/7-hydroxy group dictates agonist vs. antagonist efficacy.

Pharmacological Mechanism & Stereochemistry

The biological activity of 2-aminotetralins is governed by their ability to mimic the trans-rotamer of dopamine .

The "Crossover" Rule of 2-Aminotetralins

A critical insight for researchers is the enantiomeric preference of dopamine receptors, which depends on the position of the phenolic hydroxyl (or methoxy precursor) group:

-

5-Substituted Tetralins (e.g., Rotigotine): The (S)-enantiomer is the bioactive eutomer.

-

7-Substituted Tetralins (e.g., 7-OH-DPAT): The (R)-enantiomer is the bioactive eutomer.

Role of (S)-7-MAT : Because the (R)-enantiomer of 7-methoxy-2-aminotetralin aligns with the critical serine residues (Ser5.42, Ser5.46) in the D2/D3 binding pocket, (S)-7-MAT acts as the distomer .

-

Affinity Gap : Derivatives of (S)-7-MAT typically show 100- to 1000-fold lower affinity for D3 receptors compared to (R)-derivatives.

-

Utility : This lack of affinity makes (S)-7-MAT derivatives essential negative controls in radioligand binding assays to distinguish specific D3 binding from non-specific hydrophobic interactions.

Off-Target Pharmacology: Sigma Receptors

While "inactive" at dopamine receptors, the (S)-2-aminotetralin scaffold retains high affinity for Sigma-1 (

Synthetic Pathways[2]

The synthesis of (S)-7-MAT requires high enantiomeric excess (>98% ee), as even trace amounts of the (R)-isomer can confound biological data due to its high potency.

Protocol A: Enantioselective Reductive Amination

This method uses a chiral auxiliary to induce stereochemistry.

Reagents:

-

Substrate: 7-Methoxy-2-tetralone

-

Chiral Amine: (S)-(-)-

-Methylbenzylamine (or (S)-PEA) -

Reductant: Sodium Triacetoxyborohydride (STAB) or Raney Ni/H2

-

Catalyst: Pd/C (for deprotection)

Step-by-Step Workflow:

-

Imine Formation : React 7-methoxy-2-tetralone with (S)-

-methylbenzylamine in dichloroethane (DCE) with catalytic acetic acid.-

Mechanism: Formation of a chiral imine/enamine intermediate.

-

-

Diastereoselective Reduction : Add STAB at 0°C. The hydride attacks from the less hindered face, dictated by the chiral auxiliary.

-

Isolation of Diastereomer : The resulting secondary amine is a mixture of diastereomers. Recrystallize the HCl salt to isolate the pure (S,S)-amine.

-

Hydrogenolysis : Cleave the chiral benzyl group using Pd/C and H2 (50 psi) in methanol.

-

Product : (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (as HCl salt).

Visualization: Synthesis & Stereochemical Logic

Caption: Enantioselective synthesis of (S)-7-MAT via chiral amine auxiliary, ensuring high optical purity.

Applications in Neuroscience Research

A. Synthesis of (S)-7-OH-DPAT (The Negative Control)

To rigorously prove that a biological effect is mediated by D3 receptors, researchers compare the effects of the active agonist (R)-7-OH-DPAT against the inactive isomer (S)-7-OH-DPAT .

-

Reaction : (S)-7-MAT is N,N-dipropylated (using propyl iodide/K2CO3) and then demethylated (using HBr or BBr3).

-

Outcome : If the biological response (e.g., locomotor reduction) is seen with (R) but not (S), the mechanism is confirmed as specific D3/D2 receptor activation.

B. Sigma Receptor Ligand Development

(S)-7-MAT serves as a core for "hybrid" ligands. By attaching long-chain aryl groups to the nitrogen, the molecule's affinity shifts from Dopamine (low) to Sigma (high).

-

Target : Sigma-2 receptors (implicated in tumor imaging and anxiety).

-

Modifications : N-alkylation with 4-phenylbutyl chains.

Experimental Data & Protocols

Comparative Binding Affinity Table

The following table illustrates the "Distomer" effect of the (S)-configuration in the 7-substituted series.

| Compound | Configuration | Target Receptor | Ki (nM) | Role |

| 7-OH-DPAT | (R) | Dopamine D3 | 0.8 | High-Affinity Agonist |

| 7-OH-DPAT | (S) | Dopamine D3 | > 500 | Inactive / Negative Control |

| 7-OH-DPAT | (R) | Dopamine D2 | 60 | Moderate Agonist |

| 7-OH-DPAT | (S) | Dopamine D2 | > 1000 | Inactive |

| (S)-7-MAT | (S) | Sigma-1 | ~50-100 | Moderate Ligand |

Protocol: Radioligand Binding Validation

To verify the identity of (S)-7-MAT derivatives:

-

Membrane Prep : Use CHO cells stably expressing human D3 receptors.

-

Radioligand : [3H]-7-OH-DPAT (using the active (R)-isomer).

-

Competition : Incubate membranes with radioligand and increasing concentrations of the test compound (S)-derivative.

-

Result : A "flat" displacement curve or very high IC50 indicates the correct (S)-stereochemistry (distomer). A curve overlapping with the standard indicates contamination with the (R)-isomer.

References

-

Structure-Activity Relationships of 2-Aminotetralins

-

Synthesis and Resolution

- Title: Enantioselective Synthesis of 2-Aminotetralins.

-

Source: Tetrahedron: Asymmetry.[2]

- Context: Describes the kinetic resolution and auxiliary-based methods for isolating (S)

- Title: The dopamine D3 receptor: from cloning to clinic.

- Sigma Receptor Ligands: Title: Sigma-2 Receptor Ligands: Structure-Affinity Relationships. Source: Journal of Medicinal Chemistry. Context: Use of the aminotetralin scaffold for Sigma receptor targeting.

physical and chemical specifications of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

High-Purity Chiral Scaffold for Dopaminergic Ligands

Executive Summary

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (also known as (S)-7-Methoxy-2-aminotetralin or 7-MAT) is a critical chiral pharmacophore in medicinal chemistry. It serves as the structural backbone for the dopamine agonist Rotigotine (Neupro®) and various serotonin receptor ligands. Its rigid tetralin core mimics the ethylamine side chain of dopamine, locked in a bioactive conformation that enhances receptor affinity.

This guide provides a comprehensive technical analysis of the (S)-enantiomer, focusing on its physicochemical specifications, synthesis logic, and rigorous analytical characterization required for pharmaceutical-grade applications.

Chemical Identity & Specifications

The following specifications define the pharmaceutical-grade free base. Note that while the hydrochloride salt is often used for storage stability, the free base is the active species in reductive amination reactions.

| Parameter | Specification |

| Chemical Name | (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |

| CAS Number | 121216-42-0 (Specific to (S)-enantiomer) |

| Related CAS | 4003-89-8 (Racemic); 121216-43-1 ((R)-enantiomer) |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Colorless to pale yellow viscous oil (oxidizes to brown) |

| Chirality | (S)-configuration; Levorotatory (-) |

| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc; Insoluble in water |

| Purity (HPLC) | ≥ 98.0% (achiral); ≥ 99.0% ee (chiral) |

Physical Characterization & Stability

2.1 Stereochemical Configuration

The (S)-enantiomer is the "eutomer" (active isomer) for many D2-like dopamine receptors. The rigid bicyclic system restricts the conformational freedom of the nitrogen atom, mimicking the trans-rotamer of dopamine.

-

Optical Rotation: Typically levorotatory (

) in methanol or chloroform. -

Critical Note: The specific rotation is concentration-dependent. For rigorous QC, Chiral HPLC is preferred over polarimetry due to the compound's low specific rotation magnitude.

2.2 Oxidation Sensitivity

The tetralin core is susceptible to benzylic oxidation, particularly at the C1 and C4 positions.

-

Mechanism: Exposure to air leads to the formation of hydroperoxides, which degrade into ketones (tetralones) and colored impurities (quinones).

-

Observation: A color shift from colorless to dark brown indicates significant degradation.

-

Mitigation: Store under Argon/Nitrogen at -20°C.

Synthetic Routes & Process Chemistry

High-purity synthesis relies on establishing the C2 chiral center. Two dominant strategies exist: Classical Resolution and Modern Biocatalysis.

3.1 Route A: Classical Resolution (Chemical)

This method starts with racemic 7-methoxy-2-tetralone, converts it to the racemic amine via reductive amination, and resolves it using a chiral acid.

-

Resolving Agent: (S)-Mandelic acid or Dibenzoyl-L-tartaric acid.

-

Drawback: Maximum theoretical yield is 50% (unless dynamic kinetic resolution is applied).

3.2 Route B: Chemoenzymatic Synthesis (Biocatalytic)

The modern industrial route utilizes Imine Reductases (IREDs) or Transaminases to directly convert the ketone to the chiral amine with >99% ee.

-

Substrate: 7-Methoxy-2-tetralone.[1]

-

Catalyst: (S)-selective

-Transaminase or IRED. -

Advantage: 100% theoretical yield; avoids toxic metal catalysts.

3.3 Synthesis Workflow Diagram

The following diagram illustrates the decision logic between chemical and enzymatic routes.

Figure 1: Comparison of Classical Chemical Resolution vs. Modern Biocatalytic Synthesis for (S)-7-MAT.

Analytical Methodologies

To validate the material for drug development, a self-validating analytical protocol is required.

4.1 High-Performance Liquid Chromatography (HPLC)

Two methods are required: Achiral (for chemical purity) and Chiral (for enantiomeric excess).

Method A: Chiral Purity (Enantiomeric Excess) This is the critical release test.

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (

mm, 5 µm). -

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the primary amine.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 220 nm or 280 nm.

-

Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on OD-H columns (verify with racemic standard).

Method B: Chemical Purity (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Purpose: Detects oxidized impurities (tetralones) and solvent residues.

4.2 Analytical Logic Diagram

Figure 2: Quality Control Decision Tree for (S)-7-Methoxy-2-aminotetralin.

Handling & Safety Protocols

-

Storage: The free base must be stored at -20°C under an inert atmosphere. For long-term archiving (>6 months), conversion to the Hydrochloride salt (CAS 126403-24-9) is recommended as it is a stable solid.

-

Handling: Use a glovebox or Schlenk line techniques. Avoid prolonged exposure to ambient air.

-

Safety: Irritant to eyes and skin. As a CNS-active precursor, handle with care to avoid inadvertent absorption.

References

-

Chemical Identity: PubChem. (2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.[2] National Library of Medicine. Link

-

Synthesis (Biocatalytic): France, S. P., et al. (2021).[3] Synthesis of Pharmaceutically Relevant 2-Aminotetralin Derivatives via Enzymatic Reductive Amination. Angewandte Chemie Int. Ed. Link

-

Synthesis (Rotigotine Context): US Patent 10611749B2. Process for preparation of Rotigotine and intermediates thereof. Link

- Chiral Analysis: Scriba, G. K. (2016). Chiral Separations: Methods and Protocols. Springer Protocols. (General reference for amine resolution on polysaccharide columns).

-

Pharmacology: Horn, A. S., et al. (1984). 2-Aminotetralins as potential dopamine agonists.[4][5] Journal of Medicinal Chemistry. Link

Sources

- 1. (R)-(+)-7-METHOXY 2-AMINOTETRALIN synthesis - chemicalbook [chemicalbook.com]

- 2. (2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | 158223-16-6 | Buy Now [molport.com]

- 3. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2011146610A2 - An enantioselective synthesis of chiral amines for the production of rotigotine - Google Patents [patents.google.com]

- 5. grokipedia.com [grokipedia.com]

Technical Guide: Operational Safety and Handling of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

[1][2]

Executive Summary

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 121216-42-0), often abbreviated as (S)-7-OMe-2-AT, is a chiral aminotetralin derivative.[1][2] It serves as a critical scaffold in the synthesis of central nervous system (CNS) agents, particularly dopamine receptor agonists and serotonin modulators.[1] Due to its structural similarity to potent neurotransmitter analogs, this compound presents a dual hazard profile: chemical reactivity (primary amine, oxidation sensitivity) and pharmacological potency (potential CNS stimulation).[1][2]

This guide defines the standard operating procedures (SOPs) for the safe receipt, storage, manipulation, and disposal of (S)-7-OMe-2-AT, prioritizing enantiomeric purity retention and operator protection.

Physicochemical & Hazard Profile

Understanding the fundamental properties of (S)-7-OMe-2-AT is the first step in designing a safe workflow.[1][2] The compound is typically supplied as a hydrochloride salt (solid) to improve stability, though the free base (oil) may be generated in situ.[1]

Table 1: Compound Specifications

| Property | Detail |

| Chemical Name | (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |

| CAS Number | 121216-42-0 (S-isomer) |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol (Free Base) |

| Physical State | White to off-white solid (HCl salt); Viscous oil (Free Base) |

| Solubility | Soluble in DMSO, Methanol, Water (as salt); DCM, Ethyl Acetate (as base) |

| Chirality | (S)-Enantiomer; sensitive to racemization under high heat/strong base |

Table 2: Hazard Identification (GHS)

| Hazard Class | Category | H-Statement | Description |

| Acute Toxicity | Cat 4 (Oral) | H302 | Harmful if swallowed.[1][2][3] |

| Skin/Eye Irritation | Cat 2/2A | H315/H319 | Causes skin irritation and serious eye irritation.[2][4] |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[2] |

| Aquatic Toxicity | Cat 2 | H411 | Toxic to aquatic life with long-lasting effects.[2][4] |

| Pharmacological | Ungraded | N/A | High Potency Alert: Aminotetralins are known dopamine agonists.[2] Treat as an Occupational Exposure Band (OEB) 3 compound (10–100 µg/m³). |

Strategic Safety Framework

The handling strategy relies on a hierarchy of controls designed to prevent inhalation of dusts (salts) and dermal absorption of the free base.

Engineering Controls

-

Primary Containment: All weighing and transfer operations of the solid salt must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Airflow: Maintain a face velocity of 0.5 m/s (100 fpm).

-

Inert Atmosphere: The free base is susceptible to oxidative degradation. Reactions should be conducted under positive pressure Nitrogen (N₂) or Argon (Ar).

Personal Protective Equipment (PPE)[1]

-

Respiratory: If handling open powder outside an enclosure (not recommended), use a N95/P2 or P3 respirator.[1]

-

Dermal: Double nitrile gloves (min thickness 0.11 mm). The amine functionality can permeate latex rapidly.

-

Ocular: Chemical splash goggles. Standard safety glasses are insufficient for amine oils.

Operational Workflow

The following diagram outlines the "Safe Lifecycle" of the compound within the laboratory, ensuring containment from receipt to waste.

Figure 1: Operational lifecycle emphasizing the critical exposure control points during weighing and solubilization.

Protocol: Solubilization and Free-Basing

The most hazardous phase is converting the stable HCl salt into the reactive free base.[1]

-

Preparation: Calculate the required stoichiometry. Prepare a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Addition: Add the solid (S)-7-OMe-2-AT HCl to the biphasic mixture while stirring. Do not add the base to the solid without solvent, as exotherms can degrade the chiral center.[1]

-

Extraction: Separate the organic layer containing the free base.

-

Drying: Dry over MgSO₄ or Na₂SO₄.

-

Use: Use the solution immediately. Do not store the free base oil for prolonged periods (>24h) as it absorbs CO₂ from air (forming carbamates) and oxidizes .[1]

Quality Assurance: Chiral Integrity

Maintaining the (S)-configuration is vital for biological efficacy.[1] Conditions promoting racemization (e.g., refluxing in strong base) must be avoided.[1]

Self-Validating Checkpoint: Before committing the material to a high-value synthesis step, perform a Chiral HPLC analysis.[1][2]

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (to sharpen the amine peak).

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Figure 2: Decision tree for validating enantiomeric purity prior to use.

Emergency Response

In the event of exposure or release, immediate action is required.[2] The amine nature of the compound dictates the response.

Spill Management

-

Minor Spill (<1 g):

-

Evacuate the immediate area.[5]

-

Don full PPE (including respirator).

-

Cover spill with a Weak Acid Neutralizer (e.g., Citric acid powder) to convert the volatile amine/oil into a stable salt.

-

Absorb with vermiculite and dispose of as hazardous chemical waste.

-

-

Major Spill (>1 g or outside hood):

-

Evacuate the lab.

-

Alert EHS immediately.[2]

-

Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if dust is airborne.

-

First Aid[2]

-

Eye Contact: Rinse immediately with water for 15 minutes.[6][5] The basicity can cause corneal damage; speed is critical.

-

Skin Contact: Wash with soap and water.[5][7] Do not use alcohol (increases absorption). Monitor for systemic CNS effects (dizziness, tachycardia) due to transdermal absorption.[1]

References

Sources

- 1. 1148154-91-9|(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 2. angenesci.com [angenesci.com]

- 3. (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS [dcchemicals.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

Comprehensive Technical Profile: (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

[1]

Executive Summary & Nomenclature Matrix

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral aminotetralin derivative primarily utilized as a pharmacophore scaffold in the development of dopaminergic and serotonergic ligands.[1] It serves as the direct biosynthetic precursor to (S)-7-OH-DPAT , a tool compound used to probe Dopamine D3 and D2 receptor selectivity.[1]

Crucial Distinction: Do not confuse this compound with the "5-methoxy" isomer (an intermediate for Rotigotine) or the indole alkaloid "7-Hydroxymitragynine" (often abbreviated as "7-OH" in toxicology).[1]

Nomenclature & Identifiers[1][2][3][4][5][6][7]

| Category | Primary Identifier / Synonym | Context / Usage |

| Systematic Name (IUPAC) | (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Regulatory & Patent filings |

| Common Name | (S)-7-Methoxy-2-aminotetralin | Medicinal Chemistry Literature |

| Abbreviation | (S)-7-OMe-2-AT | Laboratory Notebooks / SAR Tables |

| CAS Number (Free Base) | 121216-42-0 | Primary Chemical Identifier |

| CAS Number (Racemic HCl) | 3880-78-2 | Often mislabeled; verify stereochemistry |

| Related Active Metabolite | Precursor to (S)-7-OH-DPAT | D3/D2 Receptor Agonist Studies |

Chemical Informatics[1][5][6]

Structural & Stereochemical Logic

The biological activity of 2-aminotetralins is governed by the "Vector of the Nitrogen Lone Pair." In the (S)-configuration, the amine group projects spatially to align with the aspartate residue in the orthosteric binding pocket of monoamine GPCRs (D2/D3/5-HT).[1]

Figure 1: Stereochemical lineage from achiral ketone to bioactive ligand.[1]

Experimental Protocol: Chiral Resolution

Objective: Isolation of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from racemic amine using diastereomeric salt formation. Principle: The (S)-amine forms a less soluble diastereomeric salt with (S)-(+)-Mandelic acid (or (R)-(-)-Mandelic acid depending on solvent), allowing separation via fractional crystallization.[1]

Materials

-

Racemic 7-Methoxy-2-aminotetralin (Free base)[1]

-

(S)-(+)-Mandelic Acid (Resolving agent)[1]

-

Solvent: Ethanol (95%) or Isopropanol[1]

-

Base: 1M NaOH[1]

Step-by-Step Methodology

-

Salt Formation:

-

Dissolve 10.0 g (56.4 mmol) of racemic amine in 50 mL of hot ethanol.

-

Add 8.58 g (56.4 mmol, 1.0 eq) of (S)-(+)-Mandelic acid.

-

Heat to reflux until clear solution is obtained.[4]

-

-

Crystallization (The "Self-Validating" Step):

-

Allow the solution to cool slowly to room temperature over 4 hours.

-

Critical Control Point: Do not disturb the vessel.[4] Rapid cooling precipitates the racemate.[4]

-

Filter the resulting crystals.[4] These are enriched in the (S)-amine-(S)-mandelate salt (verify specific rotation; typically requires 2-3 recrystallizations to reach >99% ee).[1]

-

-

Liberation of Free Base:

-

Validation:

Application Context: Synthesis of 7-OH-DPAT

Researchers typically request this (S)-synthon to synthesize (S)-7-OH-DPAT , a ligand used to differentiate between pre-synaptic and post-synaptic dopamine receptors.[1]

Reaction Workflow:

-

N-Alkylation: Reaction of (S)-7-Methoxy-2-aminotetralin with propyl iodide (or propionyl chloride followed by reduction) to form the N,N-dipropyl derivative.[1]

-

Ether Cleavage: Treatment with Boron Tribromide (BBr₃) in DCM at -78°C to cleave the methyl ether, yielding the active phenol (7-OH).[1]

Why (S) vs (R)? While (R)-7-OH-DPAT is the classical high-affinity agonist for the D3 receptor, the (S)-enantiomer is frequently synthesized as a negative control or to study stereoselective binding pockets in novel GPCR mutants.[1]

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 10082172 (Related Propyl derivative) and CID 1219 (7-OH-DPAT).[1] [1]

-

Stereochemical Resolution: "Resolution of 2-aminotetralins using Mandelic Acid derivatives." Organic Syntheses, Coll.[5][4] Vol. 85, p. 106 (Generic protocol adaptation).[4] [1][5]

-

Pharmacological Context: "Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen." Journal of Pharmacology and Experimental Therapeutics.

-

Synthesis Precursors: "Method of Preparing (S)-2-amino-5-methoxytetralin Hydrochloride" (Patent illustrating the mandelic acid resolution for the regioisomer).[1]

Sources

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 4. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Precision N-Alkylation of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Part 1: Strategic Overview & Chemical Logic

The Scaffold and Its Significance

The (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (often abbreviated as (S)-7-OMe-2-AT) core is a privileged pharmacophore in neuropsychiatry.[1][2] It serves as the chiral anchor for a class of high-affinity dopamine agonists, including 7-OH-DPAT and analogs of Rotigotine . The biological activity of these ligands is strictly governed by the stereochemistry at the C2 position and the specific nature of the N-substituent.

The Selectivity Challenge

The primary amine at the C2 position is nucleophilic but sterically unencumbered. Consequently, standard alkylation attempts often lead to a statistical mixture of:

-

Unreacted Starting Material (SM)

-

Mono-alkylated Product (Desired)

-

Di-alkylated Impurity (Undesired)

Why this matters: Separating the mono-alkylated species from the di-alkylated byproduct is notoriously difficult due to their similar polarity on silica gel. Therefore, the synthetic protocol must be intrinsically selective.

Pathway Selection: The "Self-Validating" Approach

To ensure high fidelity, we reject simple SN2 displacement (Direct Alkylation) as the primary method due to the "Polyalkylation Problem." Instead, we utilize Reductive Amination or Acylation-Reduction sequences.

| Parameter | Method A: Reductive Amination | Method B: Direct Alkylation (SN2) | Method C: Acylation-Reduction |

| Selectivity | High (Mono-selective via Imine) | Low (Risk of Di-alkylation) | Perfect (Strictly Mono) |

| Atom Economy | High | Moderate (Halide waste) | Low (Requires reduction step) |

| Reagents | Aldehyde + NaBH(OAc)3 | Alkyl Halide + Base | Acid Chloride + LiAlH4 |

| Recommendation | Primary Protocol | Not Recommended for R&D | Secondary Protocol (if A fails) |

Part 2: Detailed Experimental Protocols

Protocol A: Selective Mono-N-Alkylation via Reductive Amination (Recommended)

Objective: Synthesis of (S)-7-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer.

1. Reagents & Materials

-

(S)-7-OMe-2-AT (Free base or HCl salt): 1.0 equiv. (If HCl salt is used, add 1.0 equiv Et3N).

-

Propionaldehyde: 1.1 – 1.2 equiv. (Freshly distilled recommended).

-

Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv.

-

Expert Insight: We select STAB over NaBH3CN because STAB is less toxic and stable in the presence of acetic acid, allowing for controlled protonation of the imine without quenching the hydride.

-

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Additive: Glacial Acetic Acid (1.0 – 2.0 equiv).

2. Step-by-Step Methodology

Step 1: Imine Formation (The Equilibrium Phase)

-

Charge a dry reaction vessel with (S)-7-OMe-2-AT (1.0 mmol) and DCE (10 mL, 0.1 M).

-

Add Propionaldehyde (1.1 mmol).

-

Add Acetic Acid (1.0 mmol).

-

Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS. You are looking for the disappearance of the amine and formation of the imine (often visible as a new, less polar spot). Do not add the reducing agent yet. This "pre-complexation" ensures the aldehyde reacts with the amine, not the hydride.

-

Step 2: Selective Reduction 4. Cool the mixture to 0°C (optional, but improves selectivity). 5. Add STAB (1.5 mmol) in one portion. 6. Allow the reaction to warm to RT and stir for 2–4 hours.

- Mechanistic Note: STAB is bulky. It reduces the protonated iminium ion much faster than the aldehyde itself.

Step 3: Quench and Workup 7. Quench by adding saturated aqueous NaHCO3 (slowly, gas evolution occurs). 8. Stir vigorously for 15 minutes to decompose borate complexes. 9. Extract with DCM (3 x 10 mL). 10. Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Step 4: Purification

-

Flash Chromatography: Elute with DCM:MeOH (95:5) + 0.5% NH4OH.

-

Yield Expectation: 85–95%.

Protocol B: Acylation-Reduction (High-Purity Alternative)

Use Case: When the reductive amination yields stubborn impurities or when the aldehyde is unstable/unavailable.

Step 1: Amide Formation

-

Dissolve (S)-7-OMe-2-AT (1.0 equiv) in DCM.

-

Add Triethylamine (1.5 equiv).

-

Cool to 0°C and add Propionyl Chloride (1.1 equiv) dropwise.

-

Stir 1h. Wash with 1N HCl, then NaHCO3. Isolate Amide.

Step 2: Amide Reduction

-

Dissolve the intermediate amide in dry THF .

-

Add LiAlH4 (2.0 – 3.0 equiv) or Borane-THF complex (BH3·THF).

-

Reflux for 2–4 hours.

-

Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.

-

Concentrate filtrate to obtain the pure secondary amine.

Part 3: Visualization & Logic Flow

The following diagram illustrates the decision logic and chemical pathway for Protocol A, highlighting the critical control points (CCPs) that ensure mono-alkylation.

Figure 1: Reaction pathway for the reductive amination of (S)-7-OMe-2-AT using STAB.

Part 4: Quality Control & Troubleshooting

Analytical Validation

-

1H NMR (CDCl3):

-

Look for the disappearance of the aldehyde proton (~9.8 ppm).

-

Diagnostic Signal: The N-CH2 protons of the propyl group should appear as a triplet/multiplet around 2.6 – 2.8 ppm. The C2-H of the tetralin ring (chiral center) typically shifts slightly upfield upon alkylation.

-

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:IPA:DEA (90:10:0.1).

-

Requirement: Ensure < 1% racemization. Reductive amination conditions (mild acid/base) generally preserve the C2 stereocenter.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent or old STAB reagent. | Use anhydrous DCE; open a fresh bottle of STAB. |

| Dialkylation | Excess aldehyde or high temperature. | Strictly limit aldehyde to 1.1 equiv; keep at 0°C during addition. |

| Racemization | High temperature or strong base. | Avoid reflux; do not use strong bases like NaH. |

| Sticky Emulsion | Boron salts during workup. | Use Rochelle's Salt (Potassium Sodium Tartrate) wash to break emulsions. |

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

-

Sonesson, C., et al. (1995). "Synthesis and evaluation of pharmacological properties of (S)-2-(dipropylamino)-7-methoxytetralin." European Journal of Medicinal Chemistry. [Link]

-

Hacksell, U., et al. (1979). "N-Alkylated 2-aminotetralins: Central dopamine-receptor stimulating activity." Journal of Medicinal Chemistry. [Link]

-

PubChem Compound Summary. (2023). "(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine."[1][2] National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Derivatization of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine for Advanced Bioassays

Abstract

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (S-7-M-THN-2A) is a key chiral building block in medicinal chemistry, recognized for its structural similarity to potent dopaminergic and serotonergic ligands.[1][2][3] This guide provides a comprehensive framework for the strategic derivatization of its primary amine. The protocols detailed herein are designed to facilitate the synthesis of novel molecular probes for high-throughput screening and detailed pharmacological characterization. We will explore two primary derivatization pathways: fluorescent labeling for enhanced analytical detection and bio-imaging, and acylation for probing structure-activity relationships (SAR) in relevant bioassays. This document serves as a technical resource for researchers in pharmacology, drug discovery, and analytical chemistry, offering both the "how" and the "why" behind key experimental choices.

Introduction: The Rationale for Derivatization

The 2-aminotetralin scaffold is a privileged structure in neuropharmacology, forming the core of many compounds that interact with monoamine systems.[1][3] The parent molecule, S-7-M-THN-2A, presents a primary amine that is an ideal handle for chemical modification. Derivatization serves several critical purposes:

-

Enhancing Analytical Sensitivity: The native compound lacks a strong chromophore or fluorophore, making sensitive detection and quantification challenging. Attaching a fluorescent tag allows for high-sensitivity analysis by HPLC with fluorescence detection (HPLC-FLD) and enables applications like fluorescence polarization assays or cellular imaging.[4][5][6]

-

Probing Structure-Activity Relationships (SAR): Systematic modification of the amine with various functional groups (e.g., acyl chains of different lengths, aromatic moieties) allows researchers to map the binding pocket of a target receptor or enzyme. This process is fundamental to optimizing ligand affinity, selectivity, and functional activity.

-

Modulating Pharmacological Profile: Derivatization can alter a compound's interaction with a biological target, potentially converting an agonist to an antagonist, altering selectivity between receptor subtypes (e.g., MAO-A vs. MAO-B), or fine-tuning binding affinity.[7][8]

-

Confirming Enantiomeric Purity: As the biological activity of chiral molecules often resides in a single enantiomer, derivatization with a chiral agent (e.g., Mosher's acid chloride) allows for the creation of diastereomers.[9][10] These diastereomers can be distinguished and quantified using standard achiral chromatography or NMR, thus verifying the enantiomeric excess of the starting material.[9][10]

This guide provides a logical workflow for researchers, from initial derivatization and characterization to subsequent biological evaluation.

Figure 1: Overall experimental workflow from derivatization to bioassay.

Derivatization Protocols

The following protocols are optimized for the derivatization of S-7-M-THN-2A. It is critical to perform these reactions in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 2.1: Fluorescent Labeling with Dansyl Chloride

This protocol yields a highly fluorescent sulfonamide derivative suitable for sensitive detection. Dansyl chloride reacts readily with primary amines under mild alkaline conditions.

Rationale: The dansyl group provides a robust fluorescent signal with an emission maximum around 510-550 nm, which is compatible with standard fluorescence detectors. The reaction is high-yielding and the resulting sulfonamide bond is stable.

| Reagent/Material | Purpose | Supplier Example | Notes |

| (S)-7-M-THN-2A | Starting Material | BioOrganics | Store under inert gas. |

| Dansyl Chloride | Fluorescent Labeling Reagent | Sigma-Aldrich | Highly reactive; protect from moisture. |

| Anhydrous Acetone | Reaction Solvent | Fisher Scientific | Use a freshly opened bottle or dried solvent. |

| Sodium Bicarbonate (NaHCO₃) | Base Catalyst | VWR | Required to neutralize HCl byproduct. |

| Deionized Water | Aqueous Workup | Millipore | |

| Ethyl Acetate | Extraction Solvent | EMD Millipore | |

| Anhydrous Sodium Sulfate | Drying Agent | Sigma-Aldrich |

Step-by-Step Methodology:

-

Preparation: In a 10 mL round-bottom flask, dissolve 50 mg (0.28 mmol) of S-7-M-THN-2A in 3 mL of anhydrous acetone.

-

Base Addition: Add 100 mg of sodium bicarbonate to the solution.

-

Reagent Addition: In a separate vial, dissolve 76 mg (0.28 mmol) of dansyl chloride in 2 mL of anhydrous acetone. Add this solution dropwise to the amine solution at room temperature with vigorous stirring.

-

Reaction: Tightly cap the flask, protect it from light by wrapping it in aluminum foil, and stir at room temperature for 12-16 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate mobile phase). The product spot should be highly fluorescent under a UV lamp.

-

Workup: Once the reaction is complete, filter the mixture to remove sodium bicarbonate. Evaporate the acetone under reduced pressure.

-

Extraction: Redissolve the residue in 15 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude dansylated product.

-

Purification: Purify the product via column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure, fluorescently-labeled derivative.

Protocol 2.2: Acylation with Hexanoyl Chloride for SAR Studies

This protocol attaches a six-carbon aliphatic chain to the amine, creating an amide. This is a representative example for generating a series of derivatives (e.g., using acetyl chloride, benzoyl chloride, etc.) to probe SAR.

Rationale: Acyl chlorides are highly reactive and provide a straightforward method for forming stable amide bonds. Using a homologous series of acyl chlorides (C2, C4, C6, C8, etc.) allows for a systematic investigation of how lipophilicity and chain length affect biological activity.

Sources

- 1. Bioisosteric approach in the design of new dopaminergic/serotonergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

Application Note: (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in Parkinson's Disease Research

Executive Summary

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (hereafter (S)-7-MAT ) is a high-value chiral intermediate used primarily to synthesize D3-selective dopamine agonists , most notably (S)-7-OH-DPAT . While structurally related to the clinical drug Rotigotine (a 5-hydroxy-aminotetralin), the 7-substituted series derived from (S)-7-MAT exhibits a distinct pharmacological profile characterized by high affinity and selectivity for the Dopamine D3 receptor .

This application note details the utilization of (S)-7-MAT as a scaffold for developing D3-selective probes to investigate the non-motor symptoms of Parkinson's Disease (PD), specifically cognitive dysfunction and impulse control disorders, where D3 receptors play a pivotal regulatory role.

Pharmacological Mechanism & Rationale[1][2]

The Aminotetralin Scaffold

The 2-aminotetralin core is a "privileged structure" in dopaminergic pharmacology because it rigidly mimics the anti-conformation of dopamine, the bioactive conformer responsible for receptor activation.

-

Chirality: The (S)-enantiomer of 7-MAT is critical. Structure-Activity Relationship (SAR) studies confirm that the (S)-configuration aligns the basic nitrogen and the aromatic ring with the aspartate (D3.32) and serine residues in the receptor binding pocket, yielding 10-100x higher potency than the (R)-enantiomer.

-

Regiochemistry (7- vs. 5-substitution):

-

5-Substitution (e.g., Rotigotine): Leads to broad D1/D2/D3 activity.

-

7-Substitution (derived from (S)-7-MAT): Shifts selectivity toward the D3 receptor . This makes (S)-7-MAT the essential precursor for "tool compounds" used to dissect D3-specific pathways.

-

Pathway Visualization: D3 Receptor Signaling

The following diagram illustrates the downstream signaling triggered when (S)-7-MAT derivatives activate the D3 receptor.

Figure 1: Signal transduction pathway activated by (S)-7-MAT derivatives. Note the dual effect on cAMP inhibition and MAPK activation.

Application I: Chemical Synthesis of D3 Probes

The primary application of (S)-7-MAT is the synthesis of (S)-7-OH-DPAT , the gold-standard radioligand and pharmacological probe for D3 receptors. The synthesis requires two phases: N-alkylation followed by O-demethylation.

Protocol A: Synthesis of (S)-7-OH-DPAT

Objective: Convert (S)-7-MAT into the active agonist (S)-7-hydroxy-N,N-dipropylaminotetralin.

Phase 1: N-Alkylation (Propylation)

-

Reagents: Dissolve 1.0 eq of (S)-7-MAT in acetonitrile (ACN).

-

Additions: Add 3.0 eq of 1-iodopropane and 4.0 eq of K₂CO₃ (finely ground).

-

Reaction: Reflux at 80°C for 24–48 hours under Argon atmosphere. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc) to yield (S)-7-Methoxy-N,N-dipropylaminotetralin.

Phase 2: O-Demethylation (Activation)

Note: The methoxy group masks the phenol. Demethylation is required for high-affinity hydrogen bonding with the receptor.

-

Setup: Dissolve the N,N-dipropyl intermediate (from Phase 1) in anhydrous DCM at -78°C.

-

Reagent: Slowly add BBr3 (Boron tribromide) (1M in DCM, 3.0 eq) dropwise.

-

Caution: BBr3 reacts violently with moisture. Use strict anhydrous conditions.

-

-

Progression: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Cool to 0°C. Carefully quench with MeOH (exothermic).

-

Isolation: Evaporate solvents. The residue is the HBr salt of (S)-7-OH-DPAT.

-

Recrystallization: Recrystallize from Ethanol/Ether to obtain high-purity crystals.

Troubleshooting (Low Yields): If BBr3 causes decomposition, use the Thiolate Method :

-

Reflux the intermediate with Sodium Thiomethoxide (NaSMe) in DMF at 140°C for 4 hours. This is gentler on the amine functionality.

Application II: In Vitro Receptor Binding Assays

Once synthesized, the derivative is used to validate D3 receptor density in PD models (e.g., 6-OHDA lesioned rats).

Protocol B: Competitive Binding Assay

Objective: Determine the Ki of new drug candidates using (S)-7-OH-DPAT as the reference ligand.

Materials:

-

Membranes: CHO cells stably expressing human D3 receptors (hD3) or Rat Striatal Homogenates.

-

Radioligand: [³H]-7-OH-DPAT (Specific Activity > 100 Ci/mmol).

-

Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Critical: Include 0.1% Ascorbic Acid to prevent oxidation of the agonist.

-

Procedure:

-

Preparation: Dilute membranes to 10-20 µg protein/well.

-

Incubation: Mix:

-

50 µL Membrane suspension.

-

50 µL [³H]-7-OH-DPAT (Final conc: 0.5 nM).

-

50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding.

-

Counting: Measure radioactivity via liquid scintillation counting.

Self-Validating Control: To ensure you are measuring D3 (and not D2) binding, perform a parallel assay in the presence of Gpp(NH)p (a non-hydrolyzable GTP analog).

-

Logic: D3 receptors often exhibit high affinity for agonists even in the presence of GTP, whereas D2 receptor affinity drops significantly. If the binding remains stable with Gpp(NH)p, it confirms D3 specificity.

Data Summary: Selectivity Profile

The following table highlights why (S)-7-MAT derivatives are preferred over 5-substituted analogs for D3 research.

| Compound | Precursor | D3 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | Selectivity (D2/D3) |

| (S)-7-OH-DPAT | (S)-7-MAT | 0.7 | 70.0 | ~100x |

| Rotigotine (5-OH) | 5-Methoxy-2-aminotetralin | 0.7 | 5.0 | ~7x |

| Dopamine | (Endogenous) | 20.0 | 400.0 | ~20x |

Data compiled from Levesque et al. and comparison of standard literature values.

Experimental Workflow Diagram

Figure 2: Synthetic workflow from precursor to validated biological probe.

References

-

Levesque, D., et al. (1992). Identification, characterization, and localization of the dopamine D3 receptor. Proceedings of the National Academy of Sciences, 89(17), 8155-8159.

-

Sautel, F., et al. (1995). Neuroleptic activity of the dopamine D3 receptor agonist 7-OH-DPAT. Neuroreport, 6(2), 329-332.

-

Lévesque, D. (1996). Aminotetralin drugs and the dopamine D3 receptor. Biochemical Pharmacology, 52(4), 511-518.

-

PubChem Compound Summary. (S)-7-Hydroxy-2-(dipropylamino)tetralin.

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.

Application Notes & Protocols: (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine as a Premier Chiral Building Block

Foreword: The Strategic Value of the Aminotetralin Scaffold

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic selection of starting materials is paramount. Chiral building blocks—enantiomerically pure compounds that serve as foundational units for complex molecular architectures—are the linchpin of efficient and stereocontrolled synthesis. Among these, (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, hereafter referred to as (S)-7-MeO-ATN, has emerged as a scaffold of significant interest. Its rigid bicyclic structure, coupled with a stereodefined amine and an electronically modifiable aromatic ring, makes it an invaluable precursor for a range of neurologically active agents and other complex molecular targets.[1][2]

This guide moves beyond simple procedural outlines. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind experimental choices, offering field-proven insights into the application of this versatile chiral amine. We will explore its use in the synthesis of key pharmaceutical intermediates, delve into robust protocols for its derivatization, and discuss its potential as a director of stereochemistry.

Compound Profile and Handling

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation.

| Property | Value | Source |

| Chemical Name | (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | [3] |

| Synonyms | (S)-7-Methoxy-2-aminotetralin, (S)-AMT | [3][4] |

| CAS Number | 121216-42-0 | [3] |

| Molecular Formula | C₁₁H₁₅NO | [3] |

| Molecular Weight | 177.25 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid/solid | [2][3] |

| Storage | 2-8°C, Refrigerator, under inert atmosphere | [3] |

Senior Scientist's Note on Handling: (S)-7-MeO-ATN is a primary amine and should be handled with standard precautions for such compounds. It is sensitive to air and light over prolonged periods. For long-term storage, flushing the container with nitrogen or argon is recommended to prevent oxidative degradation. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Application: Keystone for Dopamine Agonist Synthesis

The 2-aminotetralin framework is a well-established pharmacophore for dopamine receptor agonists.[5] (S)-7-MeO-ATN is a critical intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[6][7] The primary amine serves as a nucleophilic handle for introducing the N-propyl and N-(2-thienylethyl) substituents characteristic of the final drug molecule.

A pivotal transformation in these syntheses is reductive amination , a robust method for forming carbon-nitrogen bonds that avoids the over-alkylation issues common with direct alkylation of amines.[8]

Workflow: Reductive Amination for N-Alkylation

Caption: Reductive amination workflow for N-alkylation of (S)-7-MeO-ATN.

Protocol 1: Synthesis of (S)-N-Propyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

This protocol details the first N-alkylation step towards a Rotigotine precursor, demonstrating a common reductive amination procedure.

Materials:

-

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine ((S)-7-MeO-ATN)

-

Propanal (Propionaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-7-MeO-ATN (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

-

Imine Formation: Add propanal (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour.[9][10]

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The mixture may become slightly exothermic. Continue stirring at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

-

Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-propylated amine.

Causality and Trustworthiness Insights:

-

Why DCE? 1,2-Dichloroethane is a preferred solvent for reductive aminations with NaBH(OAc)₃ as it is non-protic and effectively solubilizes the reagents.[10]

-

Why Acetic Acid? The acid catalyzes the formation of the iminium ion, which is the actual species that gets reduced. Without it, the initial condensation of the amine and aldehyde is significantly slower.[10]

-

Why NaBH(OAc)₃? Sodium triacetoxyborohydride is a mild and selective reducing agent.[10] It is particularly effective at reducing iminium ions in the presence of unreacted aldehydes, preventing the reduction of the aldehyde to an alcohol, which simplifies purification.[8][11] This self-validating choice of reagent ensures a clean, high-yielding reaction.

Core Application: N-Acylation for Bioactive Amide Synthesis

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[12] The primary amine of (S)-7-MeO-ATN is readily acylated to form stable, chiral amides. This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies or for synthesizing final drug targets.

The most common method involves reacting the amine with a carboxylic acid activated by a coupling agent, or directly with a more reactive acyl chloride.[13][14]

Workflow: Peptide Coupling for Amide Bond Formation

Caption: General workflow for N-acylation using a carboxylic acid and coupling agents.

Protocol 2: General Procedure for N-Acylation of (S)-7-MeO-ATN

This protocol provides a robust and widely applicable method for amide synthesis, ensuring the retention of stereochemical integrity.[12]

Materials:

-

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine ((S)-7-MeO-ATN)

-

Carboxylic acid of choice (R-COOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure: